molecular formula C19H19N3O4S B2728206 N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1448034-57-8

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2728206
CAS No.: 1448034-57-8
M. Wt: 385.44
InChI Key: CNIYQNVRBGJRRF-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound features a unique structure that includes a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a dihydrobenzo[b][1,4]dioxine sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with cyclopropylamine, followed by sulfonation and cyclization reactions . The reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, while the imidazo[1,2-a]pyridine moiety enhances its binding affinity to biological targets .

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-27(24,16-6-7-17-18(11-16)26-10-9-25-17)22(14-4-5-14)13-15-12-20-19-3-1-2-8-21(15)19/h1-3,6-8,11-12,14H,4-5,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIYQNVRBGJRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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